molecular formula C6H4ClF3S B3015551 2-(Chloromethyl)-5-(trifluoromethyl)thiophene CAS No. 1462383-18-1

2-(Chloromethyl)-5-(trifluoromethyl)thiophene

Cat. No.: B3015551
CAS No.: 1462383-18-1
M. Wt: 200.6
InChI Key: ZYZQOSHCVOEGJN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(trifluoromethyl)thiophene is an organosulfur compound that features a thiophene ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 5-position

Scientific Research Applications

2-(Chloromethyl)-5-(trifluoromethyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of “2-(Chloromethyl)-5-(trifluoromethyl)thiophene” involves several steps. The trifluoromethylation of carbon-centered radical intermediates is a key step .

Future Directions

The future directions of “2-(Chloromethyl)-5-(trifluoromethyl)thiophene” are promising. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The recent advances in trifluoromethylation of carbon-centered radical intermediates indicate potential future applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)thiophene typically involves the chloromethylation of 5-(trifluoromethyl)thiophene. One common method includes the reaction of 5-(trifluoromethyl)thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the chlorine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-(azidomethyl)-5-(trifluoromethyl)thiophene or 2-(thiomethyl)-5-(trifluoromethyl)thiophene can be formed.

    Oxidation Products: Oxidation can yield this compound sulfoxide or sulfone.

    Reduction Products: Reduction can lead to the formation of 2-(hydroxymethyl)-5-(trifluoromethyl)thiophene.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.

    2-(Chloromethyl)-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a thiophene ring.

    2-(Chloromethyl)-5-(trifluoromethyl)furan: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(Chloromethyl)-5-(trifluoromethyl)thiophene is unique due to the presence of both a chloromethyl and a trifluoromethyl group on a thiophene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in substitution reactions. The thiophene ring also contributes to the compound’s aromaticity and stability, making it a valuable building block in various chemical syntheses.

Properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQOSHCVOEGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462383-18-1
Record name 2-(chloromethyl)-5-(trifluoromethyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (4.89 g) was added to [5-(trifluoromethyl)thiophen-2-yl]methanol (500 mg) at room temperature, and the mixture was stirred for 3 hr. The reaction mixture was concentrated, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (289 mg).
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

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